molecular formula C39H37N5O4S B13810397 1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate

1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate

Cat. No.: B13810397
M. Wt: 671.8 g/mol
InChI Key: SWHIIVFUMNSBFH-RZLHGTIFSA-N
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Description

1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety, which is a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate typically involves multiple steps The process begins with the preparation of the indole derivative, followed by the formation of the imidazoquinoxaline coreCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.

    1,3,4-Thiadiazole Derivatives: Known for their cytotoxic properties.

    N-Substituted (Hexahydro)-1H-isoindole-1,3-dione Derivatives: Used in pharmaceutical research .

Uniqueness

1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate stands out due to its unique combination of an indole moiety with an imidazoquinoxaline core, providing a versatile platform for various chemical modifications and biological activities .

Properties

Molecular Formula

C39H37N5O4S

Molecular Weight

671.8 g/mol

IUPAC Name

2-[(E)-2-(1-methoxy-2-phenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C32H29N5O.C7H8O3S/c1-4-21-35-29(36(22-5-2)32-31(35)33-26-16-10-11-17-27(26)34-32)20-19-25-24-15-9-12-18-28(24)37(38-3)30(25)23-13-7-6-8-14-23;1-6-2-4-7(5-3-6)11(8,9)10/h4-20,29H,1-2,21-22H2,3H3;2-5H,1H3,(H,8,9,10)/b20-19+;

InChI Key

SWHIIVFUMNSBFH-RZLHGTIFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)/C=C/C4N(C5=[NH+]C6=CC=CC=C6N=C5N4CC=C)CC=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=CC4N(C5=[NH+]C6=CC=CC=C6N=C5N4CC=C)CC=C

Origin of Product

United States

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